molecular formula C18H16N4O3 B13981724 6-Amino-1,3-dibenzyl-5-nitroso-pyrimidine-2,4-dione CAS No. 112635-84-4

6-Amino-1,3-dibenzyl-5-nitroso-pyrimidine-2,4-dione

Katalognummer: B13981724
CAS-Nummer: 112635-84-4
Molekulargewicht: 336.3 g/mol
InChI-Schlüssel: CWTBGRYEGHIBTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-amino-1,3-dibenzyl-5-nitrosopyrimidine-2,4(1H,3H)-dione: is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of an amino group, two benzyl groups, a nitroso group, and a pyrimidine ring with two keto groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1,3-dibenzyl-5-nitrosopyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, benzaldehyde, and ethyl acetoacetate under acidic conditions.

    Introduction of Benzyl Groups: The benzyl groups can be introduced via benzylation reactions using benzyl chloride and a suitable base such as sodium hydride.

    Nitrosation: The nitroso group can be introduced by treating the compound with nitrous acid or sodium nitrite in the presence of an acid.

    Amination: The amino group can be introduced through nucleophilic substitution reactions using ammonia or an amine source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and nitroso groups, leading to the formation of nitro and nitroso derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amino group, resulting in the formation of diamino derivatives.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products

    Oxidation Products: Nitro and nitroso derivatives.

    Reduction Products: Diamino derivatives.

    Substitution Products: Various substituted pyrimidine derivatives depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

6-amino-1,3-dibenzyl-5-nitrosopyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Used in the development of specialty chemicals, dyes, and materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-amino-1,3-dibenzyl-5-nitrosopyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids, affecting their function and activity.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-amino-1,3-dibenzylpyrimidine-2,4(1H,3H)-dione: Lacks the nitroso group, which may result in different chemical reactivity and biological activity.

    5-nitroso-1,3-dibenzylpyrimidine-2,4(1H,3H)-dione: Lacks the amino group, which may affect its interaction with biological targets.

    6-amino-1,3-dibenzyl-5-nitropyrimidine-2,4(1H,3H)-dione: Contains a nitro group instead of a nitroso group, leading to different chemical properties.

Uniqueness

The presence of both amino and nitroso groups in 6-amino-1,3-dibenzyl-5-nitrosopyrimidine-2,4(1H,3H)-dione makes it unique, as it can participate in a wide range of chemical reactions and exhibit diverse biological activities. This dual functionality allows for versatile applications in various fields of research and industry.

Eigenschaften

CAS-Nummer

112635-84-4

Molekularformel

C18H16N4O3

Molekulargewicht

336.3 g/mol

IUPAC-Name

6-amino-1,3-dibenzyl-5-nitrosopyrimidine-2,4-dione

InChI

InChI=1S/C18H16N4O3/c19-16-15(20-25)17(23)22(12-14-9-5-2-6-10-14)18(24)21(16)11-13-7-3-1-4-8-13/h1-10H,11-12,19H2

InChI-Schlüssel

CWTBGRYEGHIBTA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN2C(=C(C(=O)N(C2=O)CC3=CC=CC=C3)N=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.